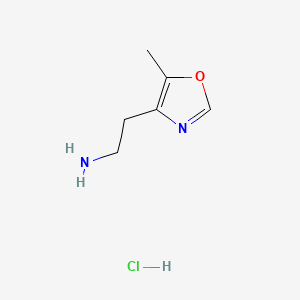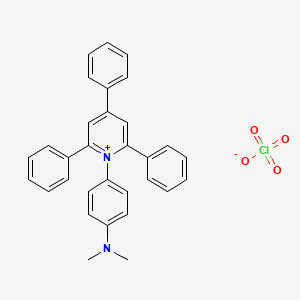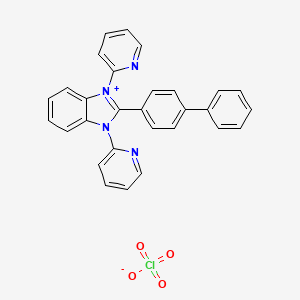
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-(2-oxo-2-(3-phenylpropoxy)ethyl)piperidin-1-ium iodide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPP+ and is synthesized through a specific method.
Aplicaciones Científicas De Investigación
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of MPP+ is in the study of Parkinson's disease. MPP+ is known to selectively damage dopaminergic neurons, which are the cells that are affected in Parkinson's disease. This property of MPP+ has made it a valuable tool for studying the pathophysiology of Parkinson's disease and developing potential treatments.
Mecanismo De Acción
MPP+ exerts its toxic effects on dopaminergic neurons through its ability to enter the cells through the dopamine transporter. Once inside the cells, MPP+ is oxidized by the enzyme monoamine oxidase-B (MAO-B) to form a highly reactive metabolite that damages the mitochondria and leads to cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have several biochemical and physiological effects on cells. It selectively damages dopaminergic neurons, which are the cells that produce dopamine, a neurotransmitter that is crucial for movement control. The damage to these cells leads to a decrease in dopamine levels, which results in the characteristic motor symptoms of Parkinson's disease. MPP+ also affects the mitochondrial function of cells, leading to a decrease in energy production and an increase in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP+ has several advantages for lab experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPP+ also has several limitations, including its toxicity and potential hazards associated with its use. Careful handling and disposal of MPP+ are necessary to ensure the safety of researchers and the environment.
Direcciones Futuras
For the study of MPP+ include the development of new treatments for Parkinson's disease and improved methods for synthesizing and purifying the compound.
Métodos De Síntesis
MPP+ is synthesized through a specific method that involves the reaction between N-methyl-4-phenylpyridinium iodide and 3-phenylpropyl bromide. This reaction results in the formation of MPP+ as a white crystalline solid. The synthesis method of MPP+ is crucial to ensure the purity and quality of the compound for its scientific research applications.
Propiedades
IUPAC Name |
3-phenylpropyl 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26NO2.HI/c1-18(12-6-3-7-13-18)15-17(19)20-14-8-11-16-9-4-2-5-10-16;/h2,4-5,9-10H,3,6-8,11-15H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBLDWSOHVTQQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1)CC(=O)OCCCC2=CC=CC=C2.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-ethoxyphenyl)-2-{4-[(4-isopropylphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B7451965.png)
![N-{2-[butyl(methyl)amino]ethyl}-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B7451972.png)
![1-(pyridin-3-ylsulfonyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7451982.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7451995.png)


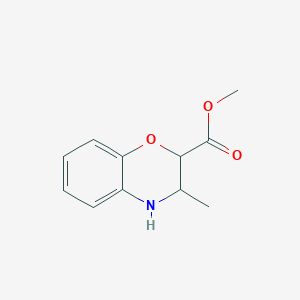
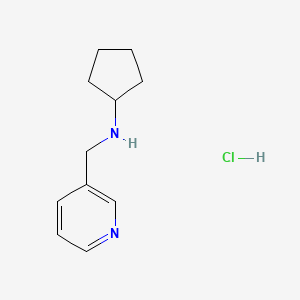

![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
